
Nickel--phosphane (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel–phosphane (1/2) is a compound that consists of nickel and phosphane in a 1:2 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and electrochemistry. Nickel–phosphane complexes are often used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel–phosphane complexes can be synthesized through various methods, including:
Hydrothermal Synthesis: This method involves reacting nickel chloride, sodium hypophosphite, and white phosphorus at elevated temperatures (around 170°C) to form nickel phosphide nanostructures.
Thermal Decomposition: Nickel nitrate hexahydrate and triphenylphosphine can be thermally decomposed to produce nickel phosphides.
Industrial Production Methods: Industrial production of nickel–phosphane complexes typically involves large-scale hydrothermal or solvothermal synthesis, which allows for the controlled production of nickel phosphide nanoparticles with desired phases and sizes .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel–phosphane complexes undergo various types of chemical reactions, including:
Oxidation: Nickel–phosphane can be oxidized to form nickel oxide and phosphoric acid.
Reduction: Nickel–phosphane can be reduced to form nickel metal and phosphine gas.
Substitution: Nickel–phosphane can undergo substitution reactions with other ligands to form new complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.
Substitution: Various ligands such as carbon monoxide or amines can be used in substitution reactions.
Major Products:
Oxidation: Nickel oxide and phosphoric acid.
Reduction: Nickel metal and phosphine gas.
Substitution: New nickel–phosphane complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickel–phosphane complexes have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: Used in the production of high-performance materials, such as batteries and supercapacitors.
Wirkmechanismus
The mechanism by which nickel–phosphane complexes exert their effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer, activate small molecules, and stabilize reaction intermediates. The phosphane ligands play a crucial role in modulating the electronic properties of the nickel center, thereby influencing the reactivity and selectivity of the complex .
Vergleich Mit ähnlichen Verbindungen
Nickel–phosphane complexes can be compared with other similar compounds, such as:
Nickel Carbonyl: Nickel carbonyl complexes are similar in that they also contain nickel and a ligand (carbon monoxide). nickel carbonyl complexes are highly toxic and volatile, whereas nickel–phosphane complexes are generally more stable and less toxic.
Nickel Cyanide: Nickel cyanide complexes are another class of nickel complexes, but they are highly toxic and used primarily in electroplating and metal finishing.
Nickel Amine Complexes: These complexes contain nickel and amine ligands and are used in various catalytic applications.
Eigenschaften
CAS-Nummer |
66048-71-3 |
|---|---|
Molekularformel |
H6NiP2 |
Molekulargewicht |
126.689 g/mol |
IUPAC-Name |
nickel;phosphane |
InChI |
InChI=1S/Ni.2H3P/h;2*1H3 |
InChI-Schlüssel |
PDKPEDDXCDGVIP-UHFFFAOYSA-N |
Kanonische SMILES |
P.P.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


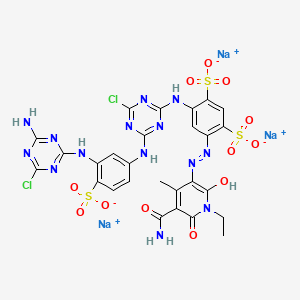

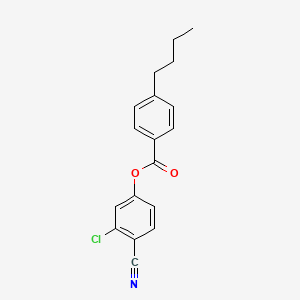


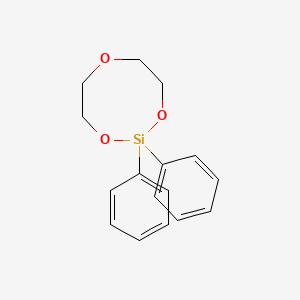
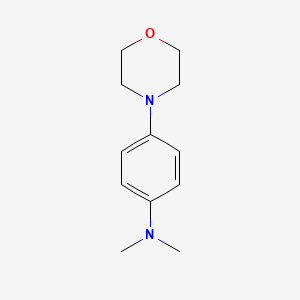

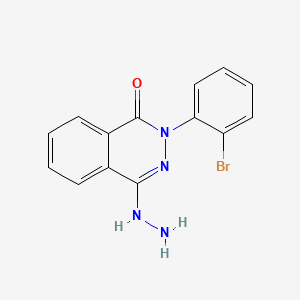
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

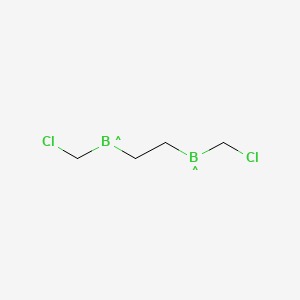
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
